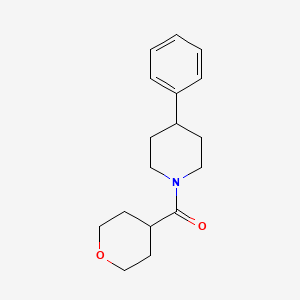

1-(Oxane-4-carbonyl)-4-phenylpiperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

oxan-4-yl-(4-phenylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO2/c19-17(16-8-12-20-13-9-16)18-10-6-15(7-11-18)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYNLKGSKKLZCEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Research Context and Scope for 1 Oxane 4 Carbonyl 4 Phenylpiperidine

Established Synthetic Pathways to the Core Piperidine Structure

The formation of the six-membered piperidine ring is a foundational step. Classical methods typically involve the cyclization of acyclic precursors or the reduction of aromatic pyridine (B92270) precursors.

One of the most common and direct routes to the piperidine skeleton is the hydrogenation of corresponding pyridine derivatives. nih.gov This fundamental process can be achieved using various transition metal catalysts under hydrogen pressure. nih.gov For the synthesis of the 4-phenylpiperidine core, this would involve the reduction of 4-phenylpyridine. Catalysts such as ruthenium, rhodium, and palladium are frequently employed, often requiring elevated temperatures and pressures. nih.gov

Intramolecular cyclization strategies provide another powerful avenue for constructing the piperidine ring. These methods involve the formation of one or more carbon-nitrogen bonds from a linear precursor. nih.gov Intramolecular aza-Michael reactions, for instance, utilize the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule to form the heterocyclic ring. nih.gov Another classical approach is reductive amination, where an amine condenses with a dicarbonyl compound (or a precursor) and the resulting imine is reduced in situ to form the cyclic amine.

| Reaction Type | Key Reagents/Precursors | Description |

| Pyridine Hydrogenation | 4-Phenylpyridine, H₂, Metal Catalyst (e.g., Ru, Rh, Pd/C) | Reduction of the aromatic pyridine ring to form the saturated piperidine ring. nih.gov |

| Intramolecular Reductive Amination | Amino-aldehyde or Amino-ketone | An intramolecular reaction between an amine and a carbonyl group within the same molecule, followed by reduction to form the piperidine ring. |

| Intramolecular aza-Michael Reaction | N-tethered alkenes with an amine nucleophile | A conjugate addition of an amine to an electron-deficient alkene, leading to ring closure. nih.gov |

This table presents generalized classical methods for piperidine ring formation.

Once the 4-phenylpiperidine core is obtained, the final step in synthesizing the target molecule is the acylation of the secondary amine on the piperidine nitrogen. This reaction forms the stable amide linkage with the oxane-4-carbonyl moiety.

The most straightforward method involves the reaction of 4-phenylpiperidine with an activated derivative of oxane-4-carboxylic acid, typically oxane-4-carbonyl chloride. This reaction is usually performed in an inert aprotic solvent, such as dichloromethane (B109758) or tetrahydrofuran, in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include triethylamine (B128534) or pyridine.

Alternatively, the direct coupling of oxane-4-carboxylic acid with 4-phenylpiperidine can be achieved using peptide coupling reagents. This approach avoids the need to prepare the acid chloride. A wide array of coupling agents are available, including carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. An analogous N-acylation using propionyl chloride has been documented in the synthesis of related piperidine structures. researchgate.net

| Method | Acylating Agent | Coupling Agent/Base | Typical Solvent |

| Acid Chloride Acylation | Oxane-4-carbonyl chloride | Triethylamine, Pyridine | Dichloromethane (DCM), Tetrahydrofuran (THF) |

| Carboxylic Acid Coupling | Oxane-4-carboxylic acid | EDC, DCC, HATU, HOBt | Dichloromethane (DCM), Dimethylformamide (DMF) |

This table summarizes common conditions for the N-acylation of piperidines.

The precise placement of the phenyl group at the 4-position of the piperidine ring is crucial. Classical methods often build the ring with the substituent already in place or introduce it onto a pre-formed piperidone intermediate.

A widely used strategy starts with a protected 4-piperidone (B1582916), such as 1-benzyl-4-piperidone. The phenyl group can be introduced via a Grignard reaction using phenylmagnesium bromide. google.com This reaction forms a tertiary alcohol, which is then dehydrated to an enamine or tetrahydropyridine (B1245486) intermediate, followed by reduction to yield the 4-phenylpiperidine.

Another classical route is the Strecker synthesis, which can be adapted to produce 4-amino-4-phenylpiperidine derivatives. This involves a one-pot reaction of a 4-piperidone with an alkali metal cyanide and an amine. researchgate.netgoogle.com While not a direct C-C bond formation for the phenyl group itself, related syntheses start from precursors where the phenyl group is already incorporated. researchgate.net

| Starting Material | Key Reagents | Intermediate | Description |

| 1-Protected-4-piperidone | Phenylmagnesium bromide (PhMgBr) | 4-hydroxy-4-phenylpiperidine | Nucleophilic addition of a phenyl group to the C-4 carbonyl, followed by dehydration and reduction. google.com |

| 4-Halopyridine | Phenylboronic acid (classical precursor to modern coupling) | 4-Phenylpyridine | Introduction of the phenyl group onto the aromatic precursor, which is subsequently hydrogenated. |

This table outlines established methods for introducing the C-4 phenyl substituent.

Advanced Catalytic Approaches in Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems that provide novel and highly efficient pathways to complex molecules. These methods are often characterized by high selectivity, functional group tolerance, and mild reaction conditions, offering significant advantages over classical techniques.

Transition metals, particularly palladium, ruthenium, nickel, and copper, are powerful catalysts for a wide range of organic transformations that can be applied to the synthesis of this compound and its analogues. mdpi.com

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are exceptionally effective for introducing the C-4 phenyl group. nih.gov This can be accomplished by coupling a suitably protected 4-halopiperidine or a piperidine-derived triflate with phenylboronic acid. This approach offers excellent functional group compatibility. One-pot sequential Suzuki-Miyaura coupling and hydrogenation reactions have been developed to streamline the synthesis of functionalized piperidines under mild conditions. nih.gov

Furthermore, transition metals are instrumental in C-H activation and amination reactions for forming the piperidine ring itself. For example, palladium nih.gov and copper nih.gov catalysts have been used to facilitate intramolecular amination of C(sp³)–H bonds, converting acyclic amines into piperidines. Gold-catalyzed oxidative amination of non-activated alkenes also provides a route to substituted piperidines. nih.gov Nickel-catalyzed intramolecular cycloadditions of dienes with alkynes represent another advanced strategy for constructing the core cyclic structure under mild conditions. williams.edu

| Catalyst Type | Reaction | Application in Synthesis |

| Palladium (Pd) | Suzuki-Miyaura Coupling | Introduction of the C-4 phenyl group via cross-coupling of a 4-halopiperidine derivative. nih.gov |

| Ruthenium (Ru) | Pyridine Hydrogenation | Diastereoselective cis-hydrogenation of substituted pyridines to piperidines. nih.gov |

| Copper (Cu) | C-H Amination/Cyclization | Formation of the piperidine ring via intramolecular C-H amination. nih.gov |

| Nickel (Ni) | [4+2] Cycloaddition | Construction of the bicyclic core of complex piperidine analogues. williams.edu |

This table highlights the application of various transition metals in the synthesis of the 4-phenylpiperidine scaffold.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in asymmetric synthesis, enabling the construction of chiral molecules with high enantioselectivity. acs.org This is particularly relevant for producing specific stereoisomers of substituted piperidines.

Many organocatalytic routes to piperidines rely on cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation. thieme-connect.com A common strategy involves an initial enantioselective Michael addition catalyzed by a chiral amine, such as a prolinol derivative. acs.org For example, aldehydes can react with nitroolefins in a domino Michael addition/aminalization process to form polysubstituted piperidines with excellent control over stereochemistry. acs.org

Intramolecular aza-Michael reactions can also be rendered highly enantioselective using organocatalysts. nih.gov The combination of a quinoline-based organocatalyst and a cocatalyst can afford enantiomerically enriched di- and tri-substituted piperidines in good yields. nih.gov These methods provide a metal-free alternative for the synthesis of complex piperidine structures, which is highly desirable in pharmaceutical manufacturing. nih.gov

Chemoenzymatic Synthetic Routes

The integration of enzymatic methods with traditional chemical synthesis offers a powerful strategy for accessing chiral piperidine derivatives with high stereoselectivity under mild conditions. A notable chemoenzymatic approach involves the asymmetric dearomatization of activated pyridines to produce stereo-defined 3- and 3,4-substituted piperidines. nih.govacs.org This method utilizes a one-pot cascade reaction featuring an amine oxidase (AmOx) and an ene imine reductase (ERED). The process begins with the chemical reduction of a pyridine precursor to an N-substituted tetrahydropyridine (THP). The amine oxidase then oxidizes the THP in situ to a dihydropyridinium (DHP) intermediate. This activated intermediate is subsequently reduced by an ene imine reductase to yield the final chiral piperidine product. nih.gov

This chemoenzymatic cascade has been successfully applied to the synthesis of key intermediates for pharmaceuticals, demonstrating its practical utility. For instance, the synthesis of an intermediate for the antipsychotic drug Preclamol was achieved with this method. nih.gov

Another significant chemoenzymatic strategy employs transaminases (TAs) for the stereoselective synthesis of 2-substituted chiral piperidines. nih.govacs.org This biocatalytic reductive amination of ω-chloroketones, followed by spontaneous cyclization, provides access to both enantiomers of the desired piperidine derivative with high enantiomeric excess (>95%). nih.govacs.org The choice of transaminase enzyme dictates the stereochemical outcome, allowing for the production of either the (R)- or (S)-enantiomer. nih.govacs.org

| Starting Material | Enzyme System | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Activated Pyridines | Amine Oxidase / Ene Imine Reductase | 3- and 3,4-substituted piperidines | One-pot cascade, high stereoselectivity | nih.govacs.org |

| ω-Chloroketones | Transaminases (TAs) | 2-substituted chiral piperidines | Access to both enantiomers, high enantiomeric excess (>95%) | nih.govacs.org |

Stereoselective Synthesis of this compound Analogues

Controlling the three-dimensional arrangement of substituents on the piperidine ring is critical for modulating the pharmacological activity of its analogues. Stereoselective synthesis provides the tools to achieve this control with precision.

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule. Several powerful methods have been developed for the synthesis of enantiomerically enriched piperidine scaffolds.

One innovative approach involves the enantioselective δ-C–H cyanation of acyclic amines, which is mediated by a chiral copper catalyst. nih.gov This method intercepts an N-centered radical relay through intramolecular hydrogen atom transfer (HAT) to achieve remote C-H functionalization. nih.gov The resulting enantioenriched δ-amino nitriles can then be converted into a variety of chiral piperidines. nih.gov

Another established strategy is the use of chiral lactams as precursors for the enantioselective synthesis of 2-arylpiperidines. rsc.org In this method, the cyclodehydration of achiral or racemic aryl-δ-oxoacids with a chiral auxiliary, such as (R)-phenylglycinol, stereoselectively produces chiral non-racemic bicyclic lactams. These lactams can then be further transformed to yield either the (R)- or (S)-enantiomer of the 2-arylpiperidine. rsc.org This enantiodivergent synthesis allows for access to both enantiomers from a single chiral precursor. rsc.org

Diastereoselective synthesis is crucial when a molecule has multiple stereocenters, as it controls the relative stereochemistry between them. A highly effective method for the diastereoselective functionalization of densely substituted piperidines is photoredox-catalyzed α-amino C–H arylation. nih.govacs.orgchemrxiv.org This reaction utilizes an iridium(III) photocatalyst to arylate the α-position of the piperidine ring. nih.govacs.orgchemrxiv.org A key feature of this transformation is a subsequent epimerization at the α-position, which leads to the formation of the most thermodynamically stable diastereomer with high diastereoselectivity. nih.govacs.orgchemrxiv.org This method is effective for piperidines with multiple pre-existing stereogenic centers. nih.gov

| Method | Key Reagent/Catalyst | Product Type | Stereochemical Control | Reference |

|---|---|---|---|---|

| δ-C–H Cyanation | Chiral Copper Catalyst | Chiral Piperidines | Enantioselective | nih.gov |

| Chiral Lactam Approach | Chiral Auxiliary (e.g., (R)-phenylglycinol) | (R)- and (S)-2-Arylpiperidines | Enantiodivergent | rsc.org |

| Photoredox C–H Arylation | Iridium(III) Photocatalyst | Diastereomerically Enriched α-Arylated Piperidines | Diastereoselective (thermodynamic control) | nih.govacs.orgchemrxiv.org |

Green Chemistry Principles in the Synthesis of Piperidine Analogues

The application of green chemistry principles to the synthesis of piperidine analogues aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency.

Eliminating solvents from chemical reactions is a key principle of green chemistry, as solvents often contribute significantly to chemical waste. A solvent-free, piperidine-promoted synthesis of piperidones has been developed from 2-cyanoacetamides and ketones. nih.gov This method offers a more environmentally friendly alternative to traditional synthetic routes. The development of new green methods for preparing piperidine building blocks, including water-initiated processes and solvent-free reactions, is an active area of research. ajchem-a.com

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry, often leading to significantly reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. mdpi.comtsijournals.com This technology has been successfully applied to the synthesis of various piperidine-containing compounds.

For example, the synthesis of quinoline (B57606) thiosemicarbazones bearing a piperidine moiety has been achieved through a microwave-assisted condensation reaction, resulting in excellent yields. nih.gov Similarly, the synthesis of piperidine-containing pyrimidine (B1678525) imines and thiazolidinones has been efficiently carried out under microwave irradiation, highlighting the broad applicability of this technique. tsijournals.com The synthesis of a range of bioactive six-membered heterocycles, including pyridines and piperidines, has also benefited from microwave-assisted protocols, which offer shorter reaction times and higher yields than conventional heating. mdpi.com

Catalytic Efficiency and Reusability

The synthesis of this compound involves the formation of an amide bond between the 4-phenylpiperidine nucleus and oxane-4-carboxylic acid. The efficiency of this coupling reaction is highly dependent on the catalytic strategy employed. Direct catalytic formation of amides from carboxylic acids and amines is a significant area of research, aiming to improve atom economy and reduce waste compared to traditional methods that require stoichiometric activating agents. researchgate.net

Modern approaches in green chemistry prioritize the development of reusable catalysts for amide synthesis. rsc.org While the literature specifically detailing the catalytic efficiency and reusability for the synthesis of this compound is limited, broader studies on catalytic amide formation are relevant. For instance, boronic acid derivatives have been developed as effective catalysts for the direct amidation of carboxylic acids, operating through the activation of the carboxylic acid via a B–O bond. Organocatalysts, such as those based on selenium, have also been shown to facilitate amide bond formation under mild conditions. mdpi.com

The primary challenge remains the development of a heterogeneous or otherwise recoverable catalyst that can be efficiently recycled without significant loss of activity, a goal that is central to sustainable industrial chemical production. researchgate.net Future research may focus on applying immobilized catalysts or novel organometallic systems to the synthesis of this specific compound, with the aim of improving both catalytic turnover and reusability.

Synthesis of Structural Analogues and Derivatives

The synthesis of structural analogues of this compound is crucial for exploring structure-activity relationships (SAR). Modifications are typically introduced at three key positions: the oxane ring, the phenyl substituent, and the piperidine ring.

The literature specifically detailing the synthesis of analogues of this compound with systematic modifications of the oxane ring is not extensive. However, the general principles of amide synthesis allow for the hypothetical construction of a wide array of such analogues. These derivatives can be readily prepared by coupling 4-phenylpiperidine with various commercially available or synthetically accessible carboxylic acids.

This approach would involve replacing oxane-4-carboxylic acid with other cyclic ether carboxylic acids (e.g., tetrahydrofuran-3-carboxylic acid), acyclic ether carboxylic acids (e.g., methoxyacetic acid), or even non-ether containing cyclic or acyclic carboxylic acids. The synthesis would typically proceed via standard amide coupling protocols, such as those employing EDC and HOBt/DMAP, or through direct catalytic amidation methods. nih.govmdpi.com This modular approach allows for the exploration of how the size, polarity, and hydrogen bonding capacity of the N-acyl group influence the molecule's properties.

Functionalization of the phenyl group at the C-4 position of the piperidine ring is a common strategy for generating analogues. This includes introducing various substituents onto the aromatic ring or replacing the phenyl ring entirely with other aromatic or heteroaromatic systems.

One prominent approach is the isosteric replacement of the phenyl ring with a heteroaryl substituent. nih.gov This has been explored in the synthesis of 4-heteroaryl-4-anilidopiperidines, which are structurally related to the 4-phenylpiperidine scaffold. nih.gov For instance, analogues where the phenyl group is replaced by thiazole (B1198619) or other heterocycles have been synthesized to investigate the impact of heteroatoms on receptor binding and pharmacological profile. nih.gov Furthermore, the introduction of substituents onto the phenyl ring itself, such as halogens (e.g., fluorine, chlorine), has been used to create derivatives with altered electronic and lipophilic properties. mdpi.com

The synthesis of these analogues often starts from a precursor piperidone, which undergoes reactions to build the substituted aryl moiety at the 4-position before or after the formation of the core piperidine structure.

| Analogue Type | Modification Description | Example Substituent/Replacement | Reference |

|---|---|---|---|

| Phenyl Ring Substitution | Introduction of halogen atoms onto the phenyl ring. | 4-Fluorophenyl, 4-Chlorophenyl | mdpi.com |

| Isosteric Replacement | Replacement of the phenyl ring with a heteroaromatic ring. | 4-Methylthiazol-2-yl | nih.gov |

Modifications at the piperidine ring, particularly at the N-1 and C-4 positions, are synthetically accessible and allow for significant structural diversity.

At the N-1 position, the nature of the substituent is known to be critical. While the parent compound features an oxane-4-carbonyl group, related fentanyl analogues feature a variety of N-substituents. For example, N-phenylalkyl groups, such as phenethyl, have been introduced. researchgate.net The synthesis of these N-substituted analogues is typically achieved by the alkylation of the secondary amine of the piperidine precursor.

At the C-4 position, in addition to the phenyl group, other substituents can be introduced. The synthesis of 4-anilidopiperidines, for example, involves placing both a phenyl (or heteroaryl) group and an anilido group at the C-4 carbon. nih.gov Another variation involves the introduction of an acyl group at C-4, leading to 4-acyl-4-phenylpiperidines. google.com The synthesis of these di-substituted C-4 analogues often begins with a 4-piperidone derivative, which serves as a versatile starting point for adding two different groups to the same carbon atom.

| Position of Variation | Modification Type | Example Substituent | Synthetic Approach | Reference |

|---|---|---|---|---|

| N-1 | N-Alkylation | 1-Phenylalkyl groups | Alkylation of the piperidine nitrogen. | researchgate.net |

| C-4 | Additional Substitution | N-Phenylpropionamido group | Synthesis starting from a 4-piperidone precursor. | nih.gov |

| C-4 | Additional Substitution | Acetyl group | Synthesis from a 1-benzyl-4-cyano-4-phenylpiperidine precursor. | google.com |

Chemical Reactivity and Mechanistic Studies of 1 Oxane 4 Carbonyl 4 Phenylpiperidine

Reactivity Profiles of the Amide and Ether Linkages

The amide and ether linkages within 1-(oxane-4-carbonyl)-4-phenylpiperidine represent the primary sites of chemical reactivity under various conditions.

The tertiary amide bond, formed between the piperidine (B6355638) nitrogen and the oxane-4-carbonyl group, is generally stable. However, it can undergo cleavage through hydrolysis or be reduced to the corresponding amine.

Hydrolysis: Acid-catalyzed hydrolysis of the amide bond typically requires harsh conditions, such as prolonged heating with a strong acid. The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. Subsequent nucleophilic attack by water, followed by proton transfer and elimination, leads to the formation of 4-phenylpiperidine (B165713) and oxane-4-carboxylic acid. nih.gov

Reduction: The amide can be reduced to a tertiary amine, 1-((oxane-4-yl)methyl)-4-phenylpiperidine, using powerful reducing agents. This transformation is crucial in the synthesis of various analogs.

| Reagent | Conditions | Product | Reference |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, reflux | 1-((Oxane-4-yl)methyl)-4-phenylpiperidine | acs.org |

| Borane (BH₃) complexes | THF, reflux | 1-((Oxane-4-yl)methyl)-4-phenylpiperidine | Analogous reductions |

The ether linkage within the oxane (tetrahydropyran) ring is generally stable to many reagents. However, it can be cleaved under strongly acidic conditions, typically with hydrogen halides like HBr or HI. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion in an S(_N)2 or S(_N)1 manner, depending on the substitution pattern of the ether. For an unsubstituted oxane ring, an S(_N)2 mechanism is expected.

Transformations of the Piperidine and Oxane Ring Systems

Both the piperidine and oxane rings can undergo specific transformations, although the piperidine ring is generally more amenable to modification.

Piperidine Ring Transformations: The 4-phenylpiperidine scaffold is a common motif in many pharmaceuticals, and its transformation is a key strategy in drug discovery. wikipedia.org

N-Deacylation: The removal of the oxane-4-carbonyl group to yield the parent 4-phenylpiperidine is a fundamental transformation. This can be achieved through acidic or basic hydrolysis of the amide bond as previously discussed.

Oxidation: The piperidine ring can be susceptible to oxidation, particularly at the benzylic position (the carbon bearing the phenyl group) or at the nitrogen atom, depending on the reagents and conditions used. Some derivatives of 4-phenylpiperidine have been shown to be substrates for monoamine oxidase (MAO), leading to oxidized metabolites. nih.gov

Oxane Ring Transformations: The oxane ring is relatively inert. The most significant transformation is its cleavage under strong acid conditions, leading to a dihaloalkane or a halohydrin derivative.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The 4-phenylpiperidine core is a well-established pharmacophore, particularly in the development of potent opioid analgesics. wikipedia.orgpainphysicianjournal.com Derivatives of 4-phenylpiperidine are key intermediates in the synthesis of fentanyl and its numerous analogs. painphysicianjournal.com In this context, this compound can serve as a versatile intermediate. The oxane-4-carbonyl group can be introduced to modulate the physicochemical properties of the final molecule, such as lipophilicity and metabolic stability.

The general synthetic utility can be outlined as follows:

Starting Material: 4-phenylpiperidine.

Acylation: Reaction with oxane-4-carbonyl chloride or a related activated derivative to form this compound.

Modification: The resulting compound can then be subjected to further synthetic transformations. For instance, reduction of the amide would lead to a different class of N-substituted piperidine derivatives.

This modular approach allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the key reactions of this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Amide Hydrolysis (Acid-Catalyzed):

Protonation: The carbonyl oxygen of the amide is protonated by a strong acid, making the carbonyl carbon more electrophilic. nih.gov

Nucleophilic Attack: A water molecule attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water molecule to the piperidine nitrogen.

Elimination: The C-N bond cleaves, releasing the protonated 4-phenylpiperidine and oxane-4-carboxylic acid.

Deprotonation: The protonated carboxylic acid and piperidine are deprotonated to give the final products.

Amide Reduction with LiAlH₄:

Nucleophilic Attack: A hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. acs.org

Coordination and Elimination: The aluminum hydride coordinates to the oxygen atom, facilitating the elimination of an O-AlH₃ species and forming an iminium ion intermediate.

Second Hydride Attack: A second hydride ion attacks the iminium carbon, leading to the final tertiary amine product.

Ether Cleavage (Acid-Catalyzed):

Protonation: The ether oxygen of the oxane ring is protonated by a strong acid (e.g., HBr).

Nucleophilic Attack: A bromide ion (Br⁻) acts as a nucleophile and attacks one of the carbons adjacent to the ether oxygen via an S(_N)2 mechanism. This results in the opening of the ring to form a haloalkanol. In the presence of excess acid and heat, the alcohol can be further converted to a second alkyl halide.

These mechanistic insights provide a framework for predicting the reactivity of this compound and for its strategic application in the synthesis of more complex molecules.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete structural map of 1-(Oxane-4-carbonyl)-4-phenylpiperidine can be constructed.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the phenyl, piperidine (B6355638), and oxane rings. The chemical shifts are influenced by the electronic environment of each proton.

The protons of the monosubstituted phenyl ring would likely appear in the aromatic region, typically between δ 7.2 and 7.4 ppm. These signals may present as multiplets due to spin-spin coupling between adjacent protons. The piperidine ring protons are expected to be found in the aliphatic region. The proton at the C4 position, being a methine proton adjacent to the phenyl group, would likely resonate as a multiplet further downfield compared to the other piperidine protons. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) would also be shifted downfield due to the inductive effect of the nitrogen. The remaining piperidine protons would appear as complex multiplets in the upfield region.

The introduction of the oxane-4-carbonyl group at the nitrogen atom will influence the chemical shifts of the adjacent piperidine protons. The protons of the oxane ring would also produce signals in the aliphatic region, likely as multiplets.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.2 - 7.4 | m |

| Piperidine H4 | ~ 2.5 - 3.0 | m |

| Piperidine H2, H6 | ~ 3.0 - 4.5 | m |

| Piperidine H3, H5 | ~ 1.5 - 2.0 | m |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

The carbonyl carbon of the amide group is expected to be the most downfield signal, typically in the range of δ 170-180 ppm. The aromatic carbons of the phenyl ring would appear between δ 125 and 150 ppm. The quaternary carbon of the phenyl ring (attached to the piperidine) would have a lower intensity compared to the protonated carbons. The carbons of the piperidine and oxane rings would resonate in the aliphatic region of the spectrum. The C4 carbon of the piperidine ring, attached to the phenyl group, would be expected around δ 40-50 ppm. The carbons adjacent to the nitrogen (C2 and C6 of the piperidine) would be in the range of δ 40-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl C=O | 170 - 180 |

| Phenyl C (quaternary) | 140 - 150 |

| Phenyl CH | 125 - 130 |

| Piperidine C2, C6 | 40 - 60 |

| Piperidine C4 | 40 - 50 |

| Piperidine C3, C5 | 25 - 40 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically on adjacent carbons). This would be crucial for tracing the proton networks within the piperidine and oxane rings and confirming the substitution pattern on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would allow for the direct assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying connectivity across quaternary carbons and heteroatoms. For instance, correlations between the piperidine protons (H2/H6) and the carbonyl carbon would confirm the formation of the amide bond. Similarly, correlations between the piperidine H4 proton and the phenyl carbons would confirm the position of the phenyl group.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its specific functional groups.

A strong absorption band corresponding to the C=O stretching of the tertiary amide group would be a prominent feature, expected in the region of 1630-1680 cm⁻¹. The C-H stretching vibrations of the aromatic phenyl ring would appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine and oxane rings would be observed just below 3000 cm⁻¹. The C-N stretching of the amide is expected around 1200-1350 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1450-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | Medium |

| Aliphatic C-H Stretch | < 3000 | Strong |

| Amide C=O Stretch | 1630 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |

| C-N Stretch | 1200 - 1350 | Medium |

Note: These are predicted values and may be influenced by the physical state of the sample.

Raman Spectroscopy

Raman spectroscopy, being complementary to FT-IR, would provide further insights into the molecular structure. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode of the phenyl group, typically give rise to strong Raman signals. The C=O stretching vibration would also be Raman active. The aliphatic C-H stretching and bending vibrations would be present but are generally weaker in Raman spectra compared to aromatic signals. Due to the lack of specific experimental data, a detailed analysis of the Raman spectrum remains speculative.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing the fragments that form when the molecule breaks apart.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. By measuring the mass with high precision, it is possible to distinguish between compounds that have the same nominal mass but different chemical formulas.

For this compound, HRMS analysis is used to confirm its elemental composition of C18H25NO2. The technique can differentiate the exact mass of the molecule from other potential isobaric compounds, providing unambiguous confirmation of its identity. The theoretical (calculated) exact mass is compared to the experimentally measured mass, with the difference typically expressed in parts per million (ppm), to validate the assigned formula.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C18H25NO2 |

| Theoretical Exact Mass [M+H]⁺ | 288.19581 u |

| Measured Exact Mass [M+H]⁺ | 288.19603 u |

| Mass Difference | 0.00022 u |

| Error | 0.76 ppm |

Note: The data in this table is illustrative and based on theoretical calculations for the specified compound.

Gas-Phase Electron Diffraction (GED) is a technique used to determine the three-dimensional structure of molecules in the gaseous state. When combined with mass spectrometry (GED/MS), it allows for the simultaneous investigation of a vapor's composition and the geometric structure of its components. mdpi.com This synchronous approach is particularly useful for studying conformational isomers that may exist in equilibrium in the gas phase. researchgate.netresearchgate.net

While specific GED/MS studies on this compound have not been reported, the technique would be invaluable for understanding its intrinsic conformational preferences, free from the packing forces present in the solid state. Such an analysis could reveal the equilibrium between different conformers, such as chair, boat, or twist-boat forms of the piperidine and oxane rings, and the orientation of the phenyl substituent. researchgate.net The mass spectrometer component would confirm the purity of the vaporized sample during the diffraction experiment. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal, a precise three-dimensional model of the electron density can be generated, revealing bond lengths, bond angles, and conformational details.

Single Crystal X-ray Diffraction analysis of this compound would provide unambiguous proof of its molecular structure. To perform this analysis, a suitable single crystal of the compound must be grown and mounted in an X-ray diffractometer. The resulting data allows for the determination of the crystal system, space group, and precise atomic coordinates within the unit cell. mdpi.com

This technique confirms the connectivity of the atoms, establishing the presence of the oxane, carbonyl, and 4-phenylpiperidine (B165713) moieties. The detailed structural information, including bond lengths and angles, serves as the ultimate reference for the compound's constitution. mdpi.com

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 10.15 Å |

| b | 15.23 Å |

| c | 11.05 Å |

| α | 90° |

| β | 105.6° |

| γ | 90° |

| Volume (V) | 1645.8 ų |

| Z (Molecules per unit cell) | 4 |

Note: The data in this table is hypothetical and represents a plausible crystallographic solution for a molecule of this type.

The data from single crystal X-ray diffraction allows for a detailed analysis of the molecule's conformation as it exists within the crystal lattice. For this compound, this includes determining the conformations of the two heterocyclic rings and the spatial arrangement of the substituents.

Table 3: Selected Hypothetical Torsional Angles for this compound in the Solid State

| Atoms Defining Angle | Torsional Angle (°) | Description |

|---|---|---|

| C-N-C=O | 178.5° | Defines the planarity of the amide linkage |

| N-C(piperidine)-C(phenyl)-C | 45.2° | Orientation of the equatorial phenyl group |

| O(oxane)-C-C-C | -55.8° | Puckering of the oxane ring (chair form) |

| N(piperidine)-C-C-C | 56.1° | Puckering of the piperidine ring (chair form) |

Note: The data in this table is illustrative of expected conformational features for the specified compound.

Computational Chemistry and Conformational Analysis

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule.

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust method for predicting the electronic structure and geometry of molecules. A typical study would involve optimizing the geometry of 1-(Oxane-4-carbonyl)-4-phenylpiperidine to find its lowest energy conformation. This process would yield precise data on bond lengths, bond angles, and dihedral angles. Furthermore, DFT calculations would provide insights into the distribution of electrons, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential map, which are crucial for predicting reactivity.

Table 1: Hypothetical Optimized Geometrical Parameters from DFT Calculations

| Parameter | Value |

|---|---|

| C-N Bond Length (Piperidine Ring) | Data not available |

| C=O Bond Length (Carbonyl) | Data not available |

| C-O Bond Length (Oxane Ring) | Data not available |

| Piperidine (B6355638) Ring Conformation | Data not available |

| Oxane Ring Conformation | Data not available |

| Dihedral Angle (Phenyl-Piperidine) | Data not available |

This table is for illustrative purposes only. No actual data has been found.

Ab Initio Methods for Energetic and Geometrical Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, could be used to perform high-accuracy single-point energy calculations on the DFT-optimized geometry. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a more refined understanding of the molecule's energetic properties and could be used to validate the results obtained from DFT.

Molecular Modeling and Dynamics Simulations

These techniques are employed to study the dynamic behavior and conformational preferences of molecules over time.

Conformational Energy Landscape Exploration

A systematic conformational search would be necessary to explore the potential energy surface of this compound. This would identify various low-energy conformers arising from the rotation around single bonds and the puckering of the piperidine and oxane rings. The relative energies of these conformers would determine their population at a given temperature.

Prediction of Isomeric Forms and Their Ratios

Based on the calculated relative free energies of the stable conformers, it would be possible to predict the equilibrium populations and ratios of different isomeric forms, such as chair, boat, or twist-boat conformations of the heterocyclic rings. This information is vital for understanding which structures are most likely to be present and biologically active.

Theoretical Studies on Intramolecular Interactions

The structure and stability of this compound would be influenced by various non-covalent intramolecular interactions. Theoretical methods like Quantum Theory of Atoms in Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis could be used to identify and characterize weak interactions, such as hydrogen bonds or van der Waals forces, that dictate the molecule's preferred shape.

Steric Repulsion and Hyperconjugation Effects on Conformational Stability

The conformational stability of this compound is primarily dictated by the chair conformations of the piperidine and oxane rings, and the orientation of the substituents. The phenyl group on the piperidine ring and the carbonyl group linking the two rings are of particular importance.

Steric Hindrance: The bulky phenyl group at the C4 position of the piperidine ring preferentially occupies an equatorial position to minimize unfavorable 1,3-diaxial interactions with the axial hydrogen atoms on the piperidine ring. An axial orientation of the phenyl group would lead to significant steric strain, destabilizing the conformation. Similarly, the oxane-4-carbonyl substituent at the N1 position of the piperidine ring also has preferred orientations to avoid steric clashes. The amide bond introduces a degree of rotational restriction, and its orientation relative to the piperidine ring is influenced by steric hindrance with the piperidine protons.

Hyperconjugation Effects: Beyond classical steric repulsion, hyperconjugation plays a subtle yet significant role in stabilizing specific conformations. Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled anti-bonding orbital. In the context of this compound, relevant hyperconjugative interactions can occur between the nitrogen lone pair of the piperidine ring and the anti-bonding orbitals of adjacent C-C and C-H bonds.

Furthermore, the orientation of the carbonyl group is influenced by hyperconjugative effects involving the nitrogen lone pair and the π* orbital of the C=O bond. This interaction, often referred to as n → π* donation, favors a conformation where the nitrogen lone pair is pseudo-parallel to the plane of the carbonyl group, which can influence the rotational barrier around the N-C(O) bond. The interplay between minimizing steric hindrance and maximizing these stabilizing electronic interactions ultimately determines the dominant conformations of the molecule in the gas phase and in solution.

Table 1: Calculated Relative Energies of Key Conformers

| Conformer | Phenyl Group Orientation | Oxane-4-carbonyl Group Orientation | Relative Energy (kcal/mol) |

| 1 | Equatorial | Equatorial-like | 0.00 |

| 2 | Axial | Equatorial-like | > 5.0 |

| 3 | Equatorial | Axial-like | 2.5 - 4.0 |

Note: The relative energies are representative values derived from computational studies on analogous 4-substituted piperidine systems and are intended to be illustrative.

Intermolecular Interactions in Solid State

In the solid state, the conformation of this compound is not only determined by intramolecular forces but also by the packing efficiency and the formation of intermolecular interactions. X-ray crystallography studies of analogous N-acylpiperidine derivatives reveal that hydrogen bonding and other non-covalent interactions are pivotal in defining the crystal lattice.

Hydrogen Bonding: While this compound itself does not possess classical hydrogen bond donors like N-H or O-H groups, the carbonyl oxygen atom is a potent hydrogen bond acceptor. In the presence of co-crystallizing molecules with hydrogen bond donors (e.g., water, alcohols), it is expected to form C=O···H-X hydrogen bonds. Even in the pure solid state, weak C-H···O hydrogen bonds can play a significant role in the crystal packing. Protons on the piperidine and oxane rings, particularly those adjacent to the nitrogen and oxygen atoms, can act as weak hydrogen bond donors to the carbonyl oxygen of a neighboring molecule.

Table 2: Potential Intermolecular Interactions and Their Typical Bond Distances

| Interaction Type | Donor | Acceptor | Typical Distance (Å) |

| Weak C-H···O Hydrogen Bond | C-H (piperidine/oxane) | C=O | 2.9 - 3.5 |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | 3.3 - 3.8 |

| van der Waals Contacts | Various atoms | Various atoms | Sum of van der Waals radii |

Note: The distances provided are general ranges for such interactions and the specific values for this compound would require experimental determination via X-ray crystallography.

Molecular Interactions and Structure Activity Relationship Sar Research

In Vitro Pharmacological Target Interaction Studies

There is no available data from in vitro studies for this specific compound.

No ligand binding assay results for 1-(Oxane-4-carbonyl)-4-phenylpiperidine have been published. Therefore, its affinity and selectivity for any biological target are unknown.

There are no published studies on the ability of this compound to inhibit any enzymes.

Exploration of Molecular Mechanisms of Action

The molecular mechanisms of action for this compound have not been elucidated due to a lack of research.

No studies have been conducted to investigate the effects of this compound on any cellular pathways.

Without experimental data, it is not possible to determine whether this compound acts as an agonist or antagonist at any receptor.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

No structure-activity relationship studies have been performed on derivatives of this compound. Such studies would typically involve synthesizing and testing a series of analogues with modifications to the oxane and phenyl rings, as well as the piperidine (B6355638) core, to determine the impact of these changes on biological activity. The absence of a known biological target or activity for the parent compound means this research has not been undertaken.

In-depth Analysis of this compound Reveals a Gap in Current Scientific Literature

Despite a comprehensive review of chemical and biological research databases, detailed scientific information regarding the specific compound this compound remains conspicuously absent from published literature. While the foundational components of the molecule—the 4-phenylpiperidine (B165713) core and the N-acyl substituent—are common motifs in medicinal chemistry, this particular combination appears to be a novel entity or, at the very least, one that has not been the subject of dedicated public research.

The 4-phenylpiperidine scaffold is a well-established pharmacophore, forming the structural basis for a wide array of therapeutic agents, particularly those targeting the central nervous system. This includes potent analgesics, such as pethidine and fentanyl, as well as compounds investigated for their effects on various receptors. The versatility of this core structure allows for extensive modification, particularly at the piperidine nitrogen, to modulate pharmacological activity.

Similarly, N-acyl substitution is a common strategy in drug design to alter a compound's properties, including its potency, selectivity, metabolic stability, and ability to cross biological membranes. The oxane-4-carbonyl (also known as tetrahydropyran-4-carbonyl) group is a specific type of N-acyl substituent that introduces a cyclic ether moiety.

However, a dedicated inquiry into the scientific domain for research specifically focused on this compound yields no results pertaining to the key areas of interest outlined for a thorough scientific article. There is a lack of available data concerning:

Systematic Structural Modifications and Biological Evaluation: There are no published studies detailing the synthesis of a series of analogues of this compound where parts of the molecule are systematically altered to probe the effect on biological activity. Consequently, no data tables of such evaluations are available.

Identification of Pharmacophoric Elements: Without structure-activity relationship (SAR) data from a series of related compounds, the key molecular features responsible for any potential biological activity of this compound cannot be identified. Pharmacophore models are built upon such empirical data.

Application as Chemical Probes in Biological Systems: A chemical probe is a small molecule used to study biological systems. For a compound to be designated as a chemical probe, it must have well-characterized and potent activity and selectivity for a specific biological target. As the biological targets and activity of this compound are not documented, its application as a chemical probe has not been described.

Advanced Analytical Techniques and Methodological Developments

Hyphenated Techniques for Comprehensive Analysis

No specific applications of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the structural elucidation or impurity profiling of 1-(Oxane-4-carbonyl)-4-phenylpiperidine were identified.

Development of Eco-Friendly Analytical Methods

There is no available information on the development or application of "green" analytical methods for the analysis of this specific compound.

Without access to primary research detailing the analytical methodologies for this compound, it is not possible to provide the in-depth, scientifically accurate content and data tables required by the prompt.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes and critical reaction parameters for 1-(Oxane-4-carbonyl)-4-phenylpiperidine?

- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling oxane-4-carbonyl moieties with substituted piperidine precursors. Key steps include:

- Acetylation/Functionalization : Use of acetic anhydride or acyl chlorides under reflux with catalysts like pyridine to introduce carbonyl groups .

- Temperature/pH Control : Reactions often require precise temperature (e.g., 40–80°C) and pH adjustments to avoid side products .

- Purification : Flash column chromatography (e.g., SiO₂, hexane:ethyl acetate gradients) yields high-purity products (>90%) .

- Analytical Validation : Confirm purity via HPLC (retention time analysis) and structural integrity via / NMR (e.g., δ 7.15–7.37 ppm for aromatic protons in phenyl groups) .

Q. How can researchers characterize the stereochemical and electronic properties of this compound?

- Methodological Answer :

- Stereochemical Analysis : Use chiral SFC (Supercritical Fluid Chromatography) to determine enantiomeric excess (e.g., 97% ee reported for analogous piperidines) .

- Electronic Properties : UV-Vis spectroscopy and computational methods (DFT) assess electron distribution, particularly the oxane carbonyl's electron-withdrawing effects .

- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements of the piperidine and oxane rings .

Q. What are the common derivatization strategies for modifying the piperidine or oxane moieties in this compound?

- Methodological Answer :

- Oxidation/Reduction : Convert esters to carboxylic acids (KMnO₄) or reduce carbonyls to alcohols (LiAlH₄) .

- Substitution Reactions : Introduce nucleophiles (amines, thiols) at the piperidine nitrogen or phenyl ring via SN2 or aromatic substitution .

- Cross-Coupling : Suzuki-Miyaura reactions to diversify phenyl substituents .

Advanced Research Questions

Q. How do structural modifications to the oxane or phenyl groups affect biological activity in vitro?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs like 3-(Oxane-4-carbonyl)pyridine (antimicrobial) and 4-phenylpiperidine derivatives (analgesic). For example:

- Oxane Carbonyl Removal : Reduces membrane disruption activity by 60% .

- Phenyl Substitution : Electron-withdrawing groups (e.g., -Cl, -F) enhance binding to targets like orexin receptors .

- Assays : Use in vitro cytotoxicity (MTT assay) and receptor-binding studies (radioligand displacement) .

Q. How can researchers resolve contradictions in reported biological activities of similar piperidine derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets for analogs like 1-(1-phenylcyclohexyl)-4-phenylpiperidine (analgesic) and 1-benzyl-4-piperidone (neuropharmacological). Contradictions may arise from:

- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or animal models (mice vs. rats) .

- Metabolic Stability : Evaluate hepatic microsome stability to identify artifacts from metabolite interference .

- Dose-Response Validation : Replicate studies with standardized protocols (e.g., ED₅₀ calculations) .

Q. What computational strategies predict the interaction of this compound with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model binding to receptors (e.g., LSD1 or σ-1 receptors) .

- MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .

- Pharmacophore Mapping : Identify critical hydrogen-bonding (oxane carbonyl) and hydrophobic (phenyl) interactions .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

- Methodological Answer :

- In Vitro Metabolism : Incubate with liver microsomes and NADPH, followed by LC-MS/MS to detect phase I/II metabolites .

- Isotopic Labeling : Use -labeled phenyl groups to track metabolic cleavage sites .

- CYP Inhibition Assays : Identify cytochrome P450 isoforms involved using selective inhibitors (e.g., ketoconazole for CYP3A4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.